BenchChemオンラインストアへようこそ!

Cdk7-IN-16

CDK7 inhibition Kinase assay IC50 comparison

Select Cdk7-IN-16 (Compound 9) for your CDK7 research to leverage its unique pyrimidinyl scaffold as an orthogonal probe. This is critical to validate that observed biological effects are from CDK7 inhibition, not chemotype-specific off-target activities common with other inhibitors like THZ1 or SY-5609. Its distinct binding kinetics make it ideal for side-by-side comparisons with covalent inhibitors to dissect transcriptional mechanisms. Ensure experimental integrity—do not substitute.

Molecular Formula C19H21F3N6O2S
Molecular Weight 454.5 g/mol
Cat. No. B12411756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk7-IN-16
Molecular FormulaC19H21F3N6O2S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4
InChIInChI=1S/C19H21F3N6O2S/c1-31(29,30)28-15-6-2-5-12-13(9-24-17(12)15)16-14(19(20,21)22)10-25-18(27-16)26-11-4-3-7-23-8-11/h2,5-6,9-11,23-24,28H,3-4,7-8H2,1H3,(H,25,26,27)/t11-/m0/s1
InChIKeyNNZSWTQCAPHFEH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk7-IN-16: Procurement Specifications and Technical Profile for a Patent-Disclosed CDK7 Inhibitor


Cdk7-IN-16 (also designated as compound 9) is a potent, small-molecule inhibitor of cyclin-dependent kinase 7 (CDK7), reported with an IC50 in the range of 1–10 nM . Its chemical structure is defined by the molecular formula C19H21F3N6O2S, a molecular weight of 454.47 g/mol, and the IUPAC name (S)-N-(3-(2-(piperidin-3-ylamino)-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indol-7-yl)methanesulfonamide . The compound is primarily utilized in preclinical oncology research, with a specific focus on cancers characterized by transcriptional dysregulation .

Technical Rationale Against Generic Substitution: Why Cdk7-IN-16 Is Not Interchangeable with Other CDK7 Inhibitors


The CDK7 inhibitor class is chemically diverse, with members exhibiting significant variation in binding mode (covalent vs. non-covalent), selectivity profile, and potency that directly impacts experimental outcomes [1]. Cdk7-IN-16, as a specific compound (compound 9) from patent CN114249712A, possesses a unique chemical structure and reported potency that cannot be assumed for other inhibitors like THZ1, SY-5609, or Samuraciclib . Substituting Cdk7-IN-16 with a different CDK7 inhibitor, even one with a similar nominal target, may lead to divergent results in cellular assays, in vivo efficacy studies, or selectivity experiments due to off-target effects, pharmacokinetic properties, and binding kinetics that are intrinsic to each specific chemical entity . The following evidence guide provides quantitative data to support informed selection.

Cdk7-IN-16: A Quantitative Evidence Guide for Scientific Selection Against Key Comparators


Biochemical Potency Comparison: Cdk7-IN-16 vs. Clinical-Stage CDK7 Inhibitors

Cdk7-IN-16 demonstrates a reported CDK7 inhibitory potency (IC50: 1-10 nM) that is comparable to, or exceeds, several clinical-stage CDK7 inhibitors. This positions it as a valuable tool compound for mechanistic studies . For example, Samuraciclib (CT7001), an oral CDK7 inhibitor in Phase 2 clinical trials, has a reported IC50 of 40-41 nM . BS-181, a first-generation CDK7 inhibitor, has a reported IC50 of 21 nM . While the exact binding mode of Cdk7-IN-16 is not detailed, its potency in the low nanomolar range suggests high target engagement, which is critical for robust signal perturbation in cellular and in vivo models.

CDK7 inhibition Kinase assay IC50 comparison Drug discovery

Chemical Scaffold Differentiation: Cdk7-IN-16 vs. the Clinical Candidate SY-5609

Cdk7-IN-16 is derived from a pyrimidinyl scaffold as disclosed in patent CN114249712A . This contrasts with the clinical candidate SY-5609, which is based on a distinct, noncovalent inhibitor chemotype with a reported KD of 0.065 nM . The structural differences between these two molecules have significant implications for their selectivity profiles. SY-5609 demonstrates high selectivity over CDK2 (Ki=2600 nM), CDK9 (Ki=960 nM), and CDK12 (Ki=870 nM) . While comprehensive selectivity data for Cdk7-IN-16 is not publicly available, its unique scaffold may offer a different off-target profile, making it a complementary tool for orthogonal validation of CDK7-dependent phenotypes.

Medicinal chemistry Chemical structure Scaffold comparison CDK7 inhibitor series

Binding Mode Differentiation: Cdk7-IN-16 vs. the Covalent Inhibitor THZ1

The binding mode of Cdk7-IN-16, while not explicitly stated in datasheets, is inferred to be reversible and non-covalent based on its chemical structure and patent class [1]. This distinguishes it from THZ1, a well-characterized covalent CDK7 inhibitor with an IC50 of 3.2 nM . Covalent inhibition by THZ1 results in prolonged target engagement and can lead to unique cellular responses, including the inhibition of CDK12 and CDK13 at higher concentrations . In contrast, a reversible inhibitor like Cdk7-IN-16 may offer more dynamic and tunable target modulation, which can be advantageous in certain experimental contexts, such as washout studies or when acute target inhibition is desired.

Covalent inhibitor Reversible binding Mechanism of action CDK7 inhibition

Cdk7-IN-16: Recommended Research and Industrial Application Scenarios Based on Evidence


Preclinical Oncology Research in Transcriptionally Dysregulated Cancers

Cdk7-IN-16 is best applied in in vitro and in vivo models of cancers characterized by transcriptional addiction, such as certain subtypes of leukemia, breast cancer, and small cell lung cancer . Its reported potency in the 1-10 nM range makes it a suitable tool for dose-response studies to establish target engagement and anti-proliferative effects in cell lines derived from these malignancies .

Orthogonal Validation of CDK7-Dependent Phenotypes

Given its distinct pyrimidinyl scaffold relative to clinical candidates like SY-5609, Cdk7-IN-16 is an ideal orthogonal probe . Researchers can use it to validate that observed biological effects (e.g., apoptosis induction, cell cycle arrest) are genuinely due to CDK7 inhibition rather than off-target activities associated with a particular chemotype .

Comparative Studies of Reversible vs. Covalent CDK7 Inhibition

As a presumed reversible inhibitor, Cdk7-IN-16 can be used in side-by-side comparisons with covalent inhibitors like THZ1 to dissect the functional consequences of different binding kinetics on transcriptional programs and cell fate decisions . This application is particularly valuable for understanding the mechanism of action and potential therapeutic windows of CDK7-targeting agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk7-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.